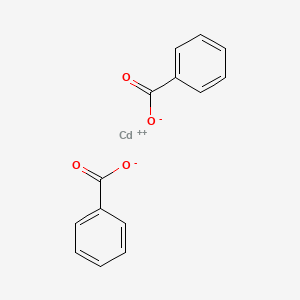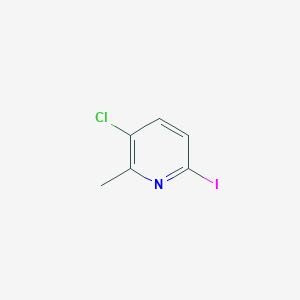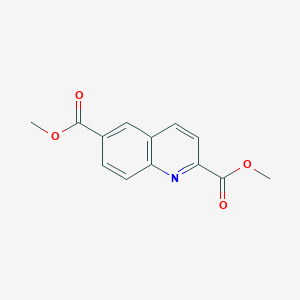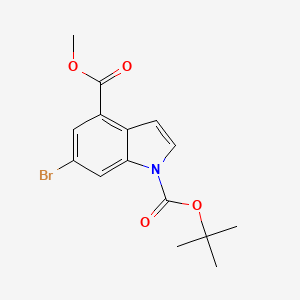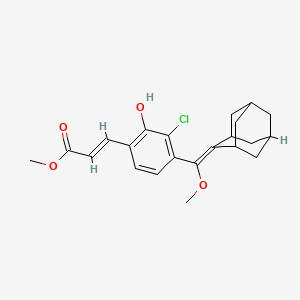
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is a complex organic compound with a unique structure that combines adamantane, a polycyclic hydrocarbon, with a phenyl group substituted with chlorine, hydroxyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy and methylene groups.
Aldol Condensation: The functionalized adamantane is then subjected to aldol condensation with a suitable aldehyde to form the intermediate compound.
Esterification: The intermediate is esterified with methyl acrylate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its adamantane core is known for enhancing the stability and bioavailability of drugs. Additionally, the presence of multiple functional groups allows for targeted interactions with biological molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with active sites. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.
Eigenschaften
Molekularformel |
C22H25ClO4 |
|---|---|
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
methyl (E)-3-[4-[2-adamantylidene(methoxy)methyl]-3-chloro-2-hydroxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C22H25ClO4/c1-26-18(24)6-4-14-3-5-17(20(23)21(14)25)22(27-2)19-15-8-12-7-13(10-15)11-16(19)9-12/h3-6,12-13,15-16,25H,7-11H2,1-2H3/b6-4+,22-19? |
InChI-Schlüssel |
KORDOCITOWKYQK-PFLNPMNTSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
Kanonische SMILES |
COC(=O)C=CC1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


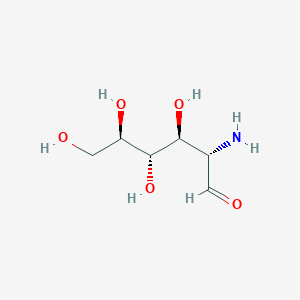
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)
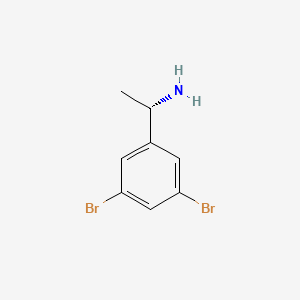
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)

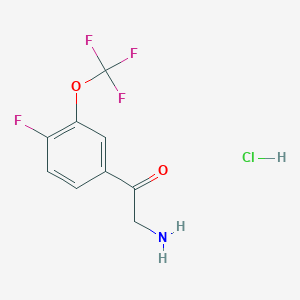
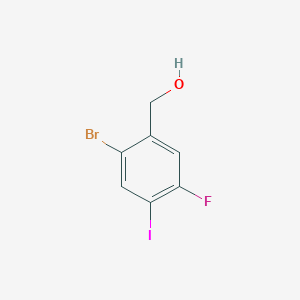

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
